1-(5-Chloro-1,3-dimethyl-1h-pyrazol-4-yl)-N-(4-methylbenzyl)methanamine
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Overview
Description
1-(5-Chloro-1,3-dimethyl-1h-pyrazol-4-yl)-N-(4-methylbenzyl)methanamine is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-1,3-dimethyl-1h-pyrazol-4-yl)-N-(4-methylbenzyl)methanamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Chlorination: The pyrazole ring is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Alkylation: The chlorinated pyrazole is alkylated with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems may be used to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-1,3-dimethyl-1h-pyrazol-4-yl)-N-(4-methylbenzyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-(5-Chloro-1,3-dimethyl-1h-pyrazol-4-yl)-N-(4-methylbenzyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a drug candidate for various diseases.
Industry: Used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-1,3-dimethyl-1h-pyrazol-4-yl)-N-(4-methylbenzyl)methanamine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound may modulate the activity of these targets, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Chloro-1,3-dimethyl-1h-pyrazol-4-yl)-N-(4-methylphenyl)methanamine
- 1-(5-Chloro-1,3-dimethyl-1h-pyrazol-4-yl)-N-(4-methylbenzyl)ethanamine
Uniqueness
1-(5-Chloro-1,3-dimethyl-1h-pyrazol-4-yl)-N-(4-methylbenzyl)methanamine is unique due to its specific substitution pattern on the pyrazole ring and the presence of the 4-methylbenzyl group. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C14H18ClN3 |
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Molecular Weight |
263.76 g/mol |
IUPAC Name |
N-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]-1-(4-methylphenyl)methanamine |
InChI |
InChI=1S/C14H18ClN3/c1-10-4-6-12(7-5-10)8-16-9-13-11(2)17-18(3)14(13)15/h4-7,16H,8-9H2,1-3H3 |
InChI Key |
QBMVTVUDJYMRLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNCC2=C(N(N=C2C)C)Cl |
Origin of Product |
United States |
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